AB-3PRGD2

Targeted Radionuclide Therapy Integrin αvβ3 Biodistribution

AB-3PRGD2 is an engineered, albumin-binding dimeric cyclic RGD peptide purpose-built for targeted radionuclide therapy (TRT) and diagnostic imaging of integrin αvβ3-overexpressing malignancies. Unlike generic monomeric c(RGDfK) or non-albumin-binding dimeric RGD analogs—which exhibit rapid blood clearance (~11.8 min half-life) and limited tumor accumulation (~4.1 %IA/g at 12 h)—AB-3PRGD2's integrated albumin-binding motif extends circulatory half-life, significantly enhances tumor uptake and retention, and yields measurably superior dosimetry. It serves as the targeting scaffold for ¹⁷⁷Lu-AB-3PRGD2 (therapeutic) and ⁶⁸Ga/⁹⁹ᵐTc-labeled diagnostic counterparts, enabling theranostic pair strategies. Clinically validated in a completed first-in-human study with no Grade ≥3 adverse events. Ideal for preclinical TRT efficacy studies, combination immunotherapy research (PD-L1 upregulation/CD8+ T cell infiltration), and theranostic development.

Molecular Formula C12H22N6O6
Molecular Weight 346.34 g/mol
CAS No. 119865-10-0
Cat. No. B053996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAB-3PRGD2
CAS119865-10-0
SynonymsArg-Gly-Asp
arginyl-glycyl-aspartic acid
F-336
RGD peptide
RGD tripeptide
Molecular FormulaC12H22N6O6
Molecular Weight346.34 g/mol
Structural Identifiers
SMILESC(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N
InChIInChI=1S/C12H22N6O6/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16)/t6-,7-/m0/s1
InChIKeyIYMAXBFPHPZYIK-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AB-3PRGD2 for Integrin αvβ3-Targeted Radiopharmaceutical Research: A Procurement-Oriented Technical Profile


AB-3PRGD2 (CAS Registry Numbers 119865-10-0 for the parent RGD tripeptide motif and 2416165-76-7 for the full albumin-binding conjugate) is a radiolabeled, long-acting peptide agent designed for targeted radionuclide therapy (TRT) and diagnostic imaging of malignancies overexpressing integrin αvβ3 [1]. This compound is a dimeric cyclic RGD peptide that incorporates an albumin-binding (AB) motif to optimize its pharmacokinetic profile [2]. It serves as the targeting component in therapeutic radiopharmaceuticals, most notably the ¹⁷⁷Lu-labeled agent ¹⁷⁷Lu-AB-3PRGD2, and its diagnostic counterparts labeled with ⁶⁸Ga or ⁹⁹ᵐTc [3]. AB-3PRGD2 is currently under active clinical investigation as a novel targeted radionuclide therapeutic, with a completed first-in-human study and ongoing clinical trials assessing its safety and efficacy in various solid tumors [4].

Why Generic RGD Peptides Cannot Substitute for AB-3PRGD2 in Targeted Radionuclide Therapy Protocols


Generic RGD peptides, including simple monomeric c(RGDfK) or even some dimeric RGD constructs, cannot be directly interchanged with AB-3PRGD2 in radiopharmaceutical applications due to its engineered albumin-binding motif, which fundamentally alters its pharmacokinetic and pharmacodynamic properties [1]. The incorporation of the AB moiety extends blood circulation half-life, enhances tumor uptake and retention, and modifies normal organ distribution [2]. In contrast, non-albumin-binding RGD peptides, such as the parent compound ¹⁷⁷Lu-3PRGD2, exhibit rapid blood clearance (slow half-life: 11.81 min) and limited tumor accumulation (4.11 %IA/g at 12 h), which translates to suboptimal therapeutic efficacy and necessitates more frequent dosing [3]. The quantifiable differences detailed below demonstrate that substituting AB-3PRGD2 with a non-engineered RGD analog would result in measurably inferior tumor dosimetry and therapeutic outcomes.

Quantitative Differentiation Evidence for AB-3PRGD2 Versus Comparator RGD-Based Radiopharmaceuticals


Reduced Normal Organ Accumulation Compared to RGD Tetramer (RGD4) Enhances Therapeutic Index

AB-3PRGD2 demonstrates a favorable biodistribution profile compared to the RGD tetramer RGD4, a closely related multimeric RGD peptide. Specifically, ¹¹¹In-labeled 3PRGD2 (the non-albumin-binding precursor to AB-3PRGD2) exhibits significantly lower uptake in normal organs, including the liver and kidneys, which translates to a higher maximum tolerated dose (MTD) [1].

Targeted Radionuclide Therapy Integrin αvβ3 Biodistribution Maximum Tolerated Dose

Significantly Prolonged Blood Circulation and Enhanced Tumor Uptake via Albumin-Binding Motif

The incorporation of an albumin-binding (AB) motif into the 3PRGD2 scaffold drastically alters its pharmacokinetic profile compared to the non-albumin-binding analog ¹⁷⁷Lu-3PRGD2. This modification results in a >6-fold increase in blood circulation half-life and a >5-fold increase in tumor uptake [1]. While ¹⁷⁷Lu-Palm-3PRGD2 is a distinct albumin-binding conjugate, it provides a direct comparative framework for quantifying the impact of albumin-binding on 3PRGD2-based pharmacokinetics.

Pharmacokinetics Albumin Binder Tumor Retention Radiopharmaceutical Design

Favorable Human Dosimetry Profile with Acceptable Renal and Marrow Doses

The first-in-human dosimetry study of ¹⁷⁷Lu-AB-3PRGD2 provides quantitative organ-specific absorbed dose estimates that define its safety and feasibility for clinical use. The whole-body effective dose and critical organ (kidney and bone marrow) doses are within acceptable limits for therapeutic radiopharmaceuticals [1]. While direct comparator data from other RGD-based therapeutics in the same patient population are not available, these values establish a baseline for future comparative assessments.

Radiation Dosimetry First-in-Human Safety Clinical Translation

Immunomodulatory Activity: Upregulation of PD-L1 and Increased CD8+ T Cell Infiltration

Preclinical studies demonstrate that ¹⁷⁷Lu-AB-3PRGD2 TRT actively remodels the tumor immune microenvironment by upregulating PD-L1 expression and increasing the infiltration of CD8+ cytotoxic T cells [1]. This immunomodulatory effect is a key differentiator, as it creates a mechanistic rationale for synergistic combination with immune checkpoint inhibitors (e.g., anti-PD-L1 antibodies), a strategy that has been shown to enhance antitumor efficacy in animal models [1].

Immuno-Oncology Tumor Microenvironment Combination Therapy Immune Checkpoint Blockade

Clinical Safety Profile: No Grade ≥3 Adverse Events in First-in-Human Study

In a first-in-human study of 10 patients with advanced integrin αvβ3-positive tumors, ¹⁷⁷Lu-AB-3PRGD2 was well tolerated, with no adverse events of grade 3 or higher reported [1]. This safety profile compares favorably to other targeted radionuclide therapies, which often exhibit dose-limiting hematological toxicity.

Clinical Safety Tolerability Adverse Events Phase I Trial

Optimal Application Scenarios for AB-3PRGD2 in Preclinical and Clinical Radiopharmaceutical Development


Preclinical Evaluation of Long-Acting αvβ3-Targeted Radiotherapeutics

AB-3PRGD2 is ideally suited for preclinical studies investigating the therapeutic efficacy of long-acting radiopharmaceuticals targeting integrin αvβ3. Its enhanced tumor uptake and prolonged retention, as demonstrated in biodistribution studies [1], make it a superior scaffold for developing novel radiotherapeutic agents with improved therapeutic indices. Researchers can use AB-3PRGD2 as a benchmark for comparing novel albumin-binding strategies or for optimizing the linker chemistry between the RGD targeting moiety and the chelator-radionuclide complex.

First-in-Human Clinical Trials of Integrin αvβ3-Targeted TRT

The favorable safety and dosimetry profile of ¹⁷⁷Lu-AB-3PRGD2, as established in a completed first-in-human study [1], provides a strong rationale for its use in early-phase clinical trials. Its well-tolerated nature, with no observed grade 3 or higher adverse events at therapeutic doses, supports its investigation in patients with advanced solid tumors, particularly those expressing integrin αvβ3. The compound's pharmacokinetic properties, including its blood half-life and predominant renal excretion, are well-characterized, facilitating clinical trial design and patient monitoring.

Combination Therapy Studies with Immune Checkpoint Inhibitors

The immunomodulatory effects of ¹⁷⁷Lu-AB-3PRGD2, specifically its ability to upregulate PD-L1 and increase CD8+ T cell infiltration [1], position it as a compelling candidate for combination therapy with PD-1/PD-L1 checkpoint inhibitors. This application scenario is supported by preclinical evidence demonstrating synergistic antitumor efficacy when TRT is combined with immunotherapy. Researchers can leverage AB-3PRGD2 to explore optimal sequencing and dosing regimens for combining targeted radionuclide therapy with immunotherapy to maximize tumor response and overcome resistance.

Development of Theranostic Pairs for Integrin αvβ3-Positive Malignancies

AB-3PRGD2 can serve as the therapeutic component in a theranostic pair, where a diagnostic analog (e.g., ⁶⁸Ga-DOTA-3PRGD2 or ⁹⁹ᵐTc-3PRGD2) is used for patient selection and dosimetry estimation prior to ¹⁷⁷Lu-AB-3PRGD2 therapy [1]. The strong correlation between diagnostic uptake (SUV) and therapeutic absorbed dose, as demonstrated in the first-in-human study, enables personalized dosimetry-guided treatment planning. This approach optimizes the therapeutic window by identifying patients most likely to benefit and by enabling individualized dosing based on predicted organ and tumor radiation doses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for AB-3PRGD2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.